[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](2-methylpiperidin-1-yl)methanone
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Overview
Description
1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a 4-methylphenyl group and a 2-methylpiperidino group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 4-methylphenyl group and the 2-methylpiperidino group can be done through nucleophilic substitution reactions using suitable reagents and catalysts.
Final coupling: The final step involves coupling the substituted pyrazolo[3,4-b]pyridine with a methanone derivative under controlled conditions to obtain the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: To ensure high yield and purity, reaction conditions such as temperature, pressure, and solvent choice are optimized.
Use of continuous flow reactors: These reactors allow for better control over reaction parameters and can lead to more efficient production.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation products: Depending on the site of oxidation, products may include ketones, aldehydes, or carboxylic acids.
Reduction products: Reduced forms of the compound, such as alcohols or amines.
Substitution products: Various substituted derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound serves as a building block for the synthesis of new chemical entities with potential biological activities.
Biology
Biological assays: It is used in various biological assays to study its effects on different biological systems.
Medicine
Drug development: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Material science:
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: Binding to the active site of enzymes and preventing their normal function.
Modulating receptor activity: Acting as an agonist or antagonist at specific receptors, thereby altering cellular signaling pathways.
Interfering with protein-protein interactions: Disrupting interactions between proteins that are crucial for cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE : The parent compound.
- 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANOL : A similar compound with a hydroxyl group instead of a methanone group.
- 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHYLAMINE : A similar compound with an amine group instead of a methanone group.
Uniqueness
The uniqueness of 1,3-DIMETHYL-6-(4-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YLMETHANONE lies in its specific substitution pattern and the presence of the methanone group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C22H26N4O |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[1,3-dimethyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridin-4-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C22H26N4O/c1-14-8-10-17(11-9-14)19-13-18(20-16(3)24-25(4)21(20)23-19)22(27)26-12-6-5-7-15(26)2/h8-11,13,15H,5-7,12H2,1-4H3 |
InChI Key |
VTJAIRLADJOSLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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